molecular formula C11H16N2O B7874610 2-amino-N-methyl-N-(2-methylphenyl)propanamide

2-amino-N-methyl-N-(2-methylphenyl)propanamide

Cat. No.: B7874610
M. Wt: 192.26 g/mol
InChI Key: XCSQQSYDMQVKJZ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(2-methylphenyl)propanamide is a propanamide derivative characterized by a 2-methylphenyl group attached to the amide nitrogen and a methylamino substituent at the α-carbon of the propanamide backbone. The compound’s structure allows for hydrogen bonding via the amino group and hydrophobic interactions through the aromatic methyl group, which may influence its solubility, stability, and biological activity.

Properties

IUPAC Name

2-amino-N-methyl-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-6-4-5-7-10(8)13(3)11(14)9(2)12/h4-7,9H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSQQSYDMQVKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(2-methylphenyl)propanamide typically involves the reaction of 2-methylphenylamine with N-methylpropanamide. The process can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

2-amino-N-methyl-N-(2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Propanamide Substituents

The substitution pattern on the propanamide chain significantly impacts chemical and biological properties:

Compound Name Substituents on Propanamide Key Features Reference
2-Amino-N-methyl-N-(2-methylphenyl)propanamide Amino (-NH₂), Methyl (-CH₃) Potential for hydrogen bonding; simpler structure for synthetic modifications
(RS)-2-Chloro-N-(2-methylphenyl)propanamide Chloro (-Cl) Higher reactivity (e.g., SN2 substitution); impurity in prilocaine synthesis
(RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Ethylamino (-NHCH₂CH₂CH₃) Increased lipophilicity; structural analog of prilocaine
2-Bromo-N-(2-methylphenyl)propanamide Bromo (-Br) Enhanced leaving group ability; used in organic synthesis

Key Findings :

  • Chloro/Bromo Derivatives: These exhibit higher electrophilicity, making them reactive intermediates in synthesis . For example, 2-chloro-N-(2-methylphenyl)propanamide is a known impurity in prilocaine production, highlighting the importance of substituent control in API purity .
  • Amino vs. Alkylamino Groups: The amino group in the target compound may enhance solubility in polar solvents compared to prilocaine’s propylamino group, which increases hydrophobicity .

Analogs with Varied Aromatic Groups

The aromatic moiety influences steric effects and π-π interactions:

Compound Name Aromatic Group Key Features Reference
This compound 2-Methylphenyl Moderate steric bulk; potential for metabolic stability
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalen-2-yl Extended aromatic system; enhanced UV absorption for analytical detection
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl Electron-withdrawing Cl group; potential bioactivity modulation
N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide 4-Methylphenyloxamoyl Complex aromatic system; used in crystallography studies

Key Findings :

  • 2-Methylphenyl vs. Larger Aromatic Groups: The target compound’s simpler aromatic structure may improve synthetic accessibility compared to naphthalene-based analogs .
  • Electron-Withdrawing Substituents : Chloro or methoxy groups on aromatic rings can alter electronic properties, affecting binding to biological targets .

Pharmacologically Active Analogs

Compound Name Pharmacological Profile Reference
Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) Local anesthetic; glass-forming properties
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide Tetrazole analog; studied for dyslipidemia/DMT2
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-tryptamine hybrid; potential antiviral

Key Findings :

  • Prilocaine: The propylamino group in prilocaine contributes to its anesthetic efficacy and hydration-dependent physical stability . Replacing propylamino with methylamino (as in the target compound) may alter its pharmacokinetics.
  • Tetrazole Analogs: The tetrazole ring in 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide enhances acidity, improving bioavailability compared to the target compound’s amino group .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Property Target Compound Prilocaine 2-Chloro Analog Tetrazole Analog
Molecular Formula C₁₁H₁₆N₂O C₁₃H₂₀N₂O C₁₀H₁₁ClNO C₁₁H₁₂ClN₅O₂
Key Substituents Amino, Methyl Propylamino Chloro Tetrazole, Chlorophenoxy
Potential Application Pharmaceutical intermediate Local anesthetic Synthesis impurity Dyslipidemia therapy
Hydrogen Bonding Capacity High (NH₂) Moderate (NH) Low (Cl) High (tetrazole)

Biological Activity

2-Amino-N-methyl-N-(2-methylphenyl)propanamide, also known as 2-amino-2-methyl-N-(2-methylphenyl)propanamide, is an organic compound characterized by its unique structural features, including an amino group, a methyl group, and a substituted phenyl group. Its molecular formula is C11H15NC_{11}H_{15}N, and it is often studied for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily through its interactions with various enzymes and receptors. The compound has been investigated for its potential roles as an enzyme inhibitor, impacting several biochemical pathways depending on the biological context.

The mechanism of action of this compound involves binding to specific molecular targets, which modulates their activity. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially altering metabolic pathways.
  • Protein Binding : It may interact with proteins, affecting their function and stability.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic processes. This inhibition was quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme activity.
  • Cancer Cell Line Testing :
    • In vitro studies involving various cancer cell lines have shown that this compound exhibits cytotoxic properties. For instance, it has been tested against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, revealing promising results in inducing apoptosis (programmed cell death).

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes some relevant compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-2-methyl-N-(4-methylphenyl)propanamideC11H15NC_{11}H_{15}NDifferent substitution pattern on the phenyl ring
2-Amino-2-methyl-N-(3-methylphenyl)propanamideC11H15NC_{11}H_{15}NVariation in the position of the methyl group on the phenyl
(S)-2-Amino-N-[(2-methylphenyl)methyl]propanamideC11H15NC_{11}H_{15}NStereochemistry affects binding affinity and biological activity

The unique substitution pattern on the phenyl ring of this compound contributes to its distinct chemical reactivity and binding affinity compared to similar compounds.

In Vitro Activity

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects.
  • Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound triggered apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Further Applications

In addition to its potential anticancer properties, this compound is being explored for other applications:

  • Medicinal Chemistry : As a precursor in the synthesis of novel therapeutic agents.
  • Organic Synthesis : Used as a reagent in various chemical reactions due to its functional groups.

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